molecular formula C12H20ClN5 B12220423 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12220423
M. Wt: 269.77 g/mol
InChI Key: GLFJGBHMHJFDRV-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two ethyl-substituted pyrazole rings connected through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Ethyl-Substituted Pyrazole Rings: The starting materials, such as ethyl hydrazine and 1,3-diketones, undergo cyclization to form the ethyl-substituted pyrazole rings.

    Linkage Formation: The ethyl-substituted pyrazole rings are then linked through a methanamine group. This step often involves the use of formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
  • 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two ethyl-substituted pyrazole rings. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-16-6-5-12(15-16)9-13-7-11-8-14-17(4-2)10-11;/h5-6,8,10,13H,3-4,7,9H2,1-2H3;1H

InChI Key

GLFJGBHMHJFDRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)CC.Cl

Origin of Product

United States

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